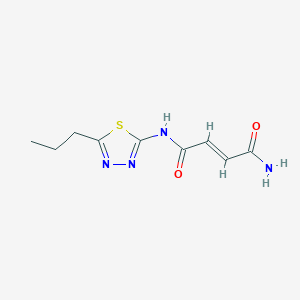
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their broad-spectrum biological activities. These compounds have been widely applied in medicinal and agricultural fields due to their various applications, including antibacterial, antifungal, anticancer, and herbicidal activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide typically involves the reaction of 5-propyl-1,3,4-thiadiazole with appropriate amide-forming reagents under controlled conditions. The reaction conditions often include the use of solvents like chloroform or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization and chromatography to obtain the pure compound .
化学反応の分析
Types of Reactions
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
科学的研究の応用
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the development of herbicides and pesticides.
作用機序
The mechanism of action of N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in bacteria, fungi, or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and organism .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)formamide
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)butanamide .
Uniqueness
N-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-butenediamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
104151-98-6 |
|---|---|
分子式 |
C9H12N4O2S |
分子量 |
240.28 g/mol |
IUPAC名 |
(E)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)but-2-enediamide |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-8-12-13-9(16-8)11-7(15)5-4-6(10)14/h4-5H,2-3H2,1H3,(H2,10,14)(H,11,13,15)/b5-4+ |
InChIキー |
HCVQBBYDYDBGKQ-SNAWJCMRSA-N |
異性体SMILES |
CCCC1=NN=C(S1)NC(=O)/C=C/C(=O)N |
正規SMILES |
CCCC1=NN=C(S1)NC(=O)C=CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


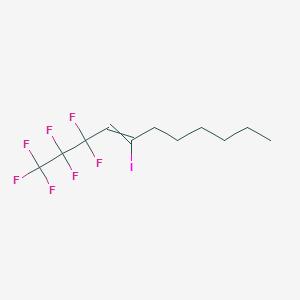
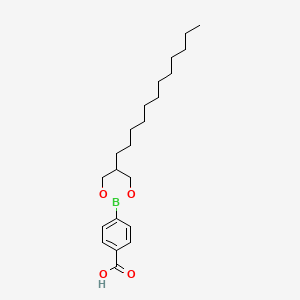
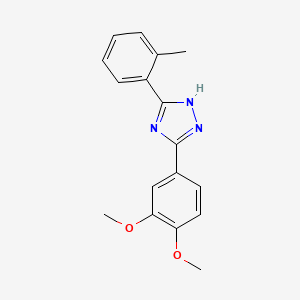

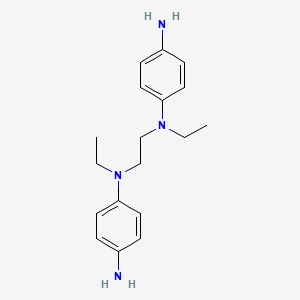
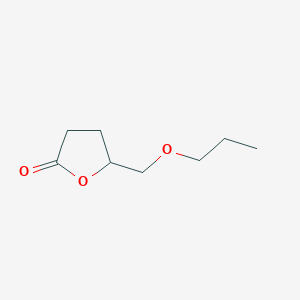
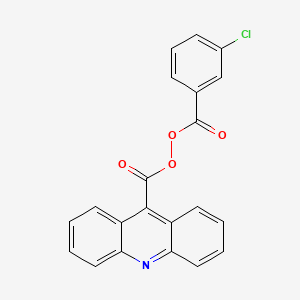
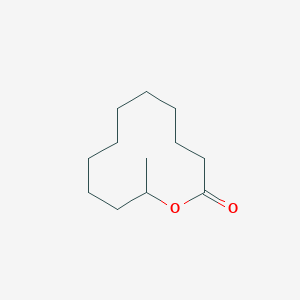
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
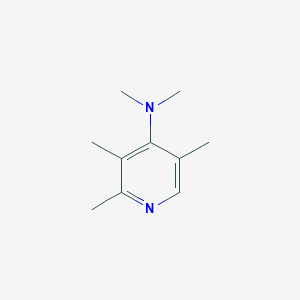
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)



